molecular formula C17H24N2O3 B2872333 2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-1-hydroxypropan-2-yl]benzamide CAS No. 2411183-58-7

2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-1-hydroxypropan-2-yl]benzamide

Cat. No. B2872333
M. Wt: 304.39
InChI Key: CCBBFSNBTRCKLY-YXZFSOQLSA-N
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Description

“2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-1-hydroxypropan-2-yl]benzamide” is a chemical compound with the molecular formula C17H24N2O3. It is an acyl derivative of aziridine-2-carboxylic acid .


Synthesis Analysis

The synthesis of aziridine-2-carboxylic acid derivatives, including “2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-1-hydroxypropan-2-yl]benzamide”, involves the use of acyl derivatives . The process involves calculations of charge value and distribution in the aziridine ring system .


Molecular Structure Analysis

The molecular structure of this compound includes an aziridine ring, which is a three-membered heterocycle with one amine and two methylene bridges .


Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives are known for their high reactivity towards nucleophiles due to the high strain energy of the aziridine ring . This reaction mainly proceeds with ring opening and generation of alkylated products .

Future Directions

The future directions for the research on aziridine-2-carboxylic acid derivatives, including “2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-1-hydroxypropan-2-yl]benzamide”, could involve further exploration of their potential as PDIA1 inhibitors . This could lead to the development of new therapeutic agents.

properties

IUPAC Name

2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12(10-20)18-17(21)15-4-2-3-5-16(15)22-11-14-9-19(14)8-13-6-7-13/h2-5,12-14,20H,6-11H2,1H3,(H,18,21)/t12-,14?,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBBFSNBTRCKLY-YXZFSOQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC=CC=C1OCC2CN2CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CC=CC=C1OCC2CN2CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-1-hydroxypropan-2-yl]benzamide

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